(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one
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Overview
Description
(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[310]hexan-3-one is a complex organic compound characterized by its unique bicyclic structure and the presence of an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic hexane ring and the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the pyrazole ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its interactions with biological targets to identify therapeutic applications.
Medicine
In medicine, this compound may serve as a lead compound for developing new pharmaceuticals. Its ability to undergo various chemical modifications allows for the design of derivatives with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic hexane derivatives and pyrazole-containing molecules. Examples are:
- (1R,5S,6R)-6-(3-chloro-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one
- (1R,5S,6R)-6-(3-bromo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one
Uniqueness
The presence of the iodine atom in (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one distinguishes it from its analogs. This iodine atom can participate in unique chemical reactions, offering distinct advantages in synthesis and application.
Properties
Molecular Formula |
C12H15IN2O |
---|---|
Molecular Weight |
330.16 g/mol |
IUPAC Name |
(1S,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C12H15IN2O/c1-6(2)15-10(5-11(13)14-15)12-8-3-7(16)4-9(8)12/h5-6,8-9,12H,3-4H2,1-2H3/t8-,9+,12? |
InChI Key |
FMKFFMREMSEBSD-USUYBEQLSA-N |
Isomeric SMILES |
CC(C)N1C(=CC(=N1)I)C2[C@H]3[C@@H]2CC(=O)C3 |
Canonical SMILES |
CC(C)N1C(=CC(=N1)I)C2C3C2CC(=O)C3 |
Origin of Product |
United States |
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